molecular formula C11H11F3O B13518521 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13518521
M. Wt: 216.20 g/mol
InChI Key: IUNWRFGOFXXMSR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol derivative featuring a 2,3-dihydro-1H-indene (dihydroindenyl) scaffold linked to a 2,2,2-trifluoroethanol moiety. This compound combines the rigid aromatic character of the indene system with the high electronegativity and lipophilicity of the trifluoromethyl group.

The trifluoroethanol group is a well-known carboxylic acid bioisostere, offering advantages in drug design due to its moderate acidity (pKa ≈ 12) and enhanced lipophilicity, which improves blood-brain barrier (BBB) penetration for central nervous system (CNS)-targeted therapeutics .

Properties

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,15H,5-6H2

InChI Key

IUNWRFGOFXXMSR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves:

  • Starting from indan or indene derivatives.
  • Introduction of the trifluoroethyl moiety via nucleophilic or electrophilic fluorination reagents.
  • Formation of the secondary alcohol through reduction or substitution reactions.

Representative Synthetic Procedure

A common approach documented in scientific literature and supplier protocols involves the following steps:

Step Reaction Reagents/Conditions Outcome/Yield
1 Preparation of 2,3-dihydro-1H-inden-2-yl intermediate Starting from 1-indanone or indene derivatives via reduction or catalytic hydrogenation Pure 2,3-dihydro-1H-inden-2-yl intermediate
2 Introduction of trifluoroethyl group Reaction with 2,2,2-trifluoroacetaldehyde or trifluoroacetic acid derivatives under acidic or basic catalysis Formation of 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol
3 Purification Silica gel chromatography or recrystallization Isolated compound with 50-90% yield depending on conditions

This method is supported by data indicating that trifluoroethan-1-ol or trifluoroacetaldehyde derivatives are effective fluorinated building blocks for incorporation into the indan framework.

Detailed Reaction Conditions and Mechanisms

  • Fluorination Step: The trifluoroethyl group is introduced typically via nucleophilic addition of trifluoroacetaldehyde or electrophilic trifluoroethylation reagents to the indan intermediate. This step requires anhydrous conditions, inert atmosphere (nitrogen or argon), and temperature control (often 0–25 °C) to prevent side reactions.

  • Alcohol Formation: The secondary alcohol is formed concomitantly during the addition or via subsequent reduction steps using mild hydride donors (e.g., NaBH4) or catalytic hydrogenation.

  • Catalysts and Solvents: Common solvents include dry dichloromethane, tetrahydrofuran (THF), or dichloroethane. Catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) have been used in related esterification and fluorination reactions, indicating their potential utility here.

Example from Related Fluorinated Thiophene Esters

Supporting evidence from related trifluoroethyl ester syntheses (e.g., 2,2,2-trifluoroethyl 2,5-dibromothiophene-3-carboxylate) shows that:

  • The reaction is conducted in a Schlenk tube under nitrogen.
  • DCC and DMAP are used as coupling agents.
  • Stirring at room temperature (25 °C) for 24 hours yields the trifluoroethylated product.
  • Purification by silica gel chromatography yields 53% isolated product.

By analogy, similar conditions can be adapted for the preparation of this compound.

Analytical Characterization

The purity and identity of the compound are confirmed by:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Nucleophilic addition of trifluoroacetaldehyde to indan intermediate 2,3-Dihydro-1H-inden-2-yl intermediate 2,2,2-Trifluoroacetaldehyde, acid/base catalyst 0–25 °C, inert atmosphere, 12–24 h 50–90 Requires dry solvents, inert atmosphere
Coupling reaction using DCC/DMAP with trifluoroethanol derivatives Indan carboxylic acid derivatives DCC, DMAP, 2,2,2-trifluoroethan-1-ol Room temperature, 24 h, inert atmosphere ~53 (analogous compound) Purification by silica gel chromatography
Catalytic hydrogenation of indanone followed by fluorination 1-Indanone NaBH4 reduction, trifluoroethylation reagents Mild conditions, inert atmosphere Variable Multi-step, requires careful control

Research Findings and Considerations

  • The trifluoroethyl group’s electron-withdrawing nature alters the reactivity of the alcohol, often requiring milder conditions to avoid elimination or rearrangement.
  • Reaction times and temperatures are optimized to balance conversion and selectivity.
  • Purification steps are critical to remove side products and unreacted starting materials.
  • The compound’s synthesis is relevant for applications in medicinal chemistry and materials science, where fluorination enhances metabolic stability and lipophilicity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydro-1h-inden-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Trifluoroethanol vs. Amine Derivatives

Replacing the hydroxyl group in the target compound with an amine yields 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethan-1-amine (C₁₁H₁₂F₃N, MW 215.21) . This substitution significantly alters physicochemical properties:

  • Acidity : The amine derivative lacks the acidic proton of the alcohol, increasing its basicity (predicted pKa ~9–10 for aliphatic amines).

Trifluoroethanol vs. Trifluoromethylketones

2,2,2-Trifluoroethan-1-ol shares bioisosteric properties with trifluoromethylketones (e.g., hydrate form under physiological conditions). However, trifluoromethylketones exhibit higher electrophilicity, enabling covalent interactions with enzyme active sites, whereas the alcohol form relies on non-covalent interactions .

Dihydroindenyl Core Modifications

Substituent Position and Activity

  • This compound has been explored in psychoactive substance research but lacks the trifluoroethanol group’s CNS-penetration advantages .
  • N-[[(3R)-1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxyquinoline derivatives: These compounds demonstrate potent BChE inhibition (IC₅₀ < 100 nM), highlighting the dihydroindenyl group’s role in stabilizing enzyme-inhibitor complexes .

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol is a compound of interest due to its unique chemical structure and potential biological activities. Its molecular formula is C13H14F3NOC_{13}H_{14}F_3NO with a molecular weight of approximately 257.25 g/mol. This compound has been studied for various pharmacological properties, particularly in the context of its effects on biological systems.

The compound's structure features a trifluoroethyl group which enhances lipophilicity, potentially influencing its interaction with biological membranes. The presence of the indene moiety may contribute to its biological activity by acting on various biochemical pathways.

PropertyValue
Molecular FormulaC13H14F3NO
Molecular Weight257.25 g/mol
SMILESCCc1ccc2c(c1)CC(C2)NC(=O)C(F)(F)F
LogP3.235
PSA32.59

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological activities such as:

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting tumor growth through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .
  • Neuroprotective Effects : Some studies suggest that indene derivatives possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

A notable case study involved the evaluation of related compounds in mouse models. These studies demonstrated significant reductions in tumor size when treated with indene-based compounds, highlighting their potential as anticancer agents. The mechanism was primarily attributed to the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

The biological activity of this compound may involve:

  • Interaction with Receptors : The compound may bind to specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes that are crucial for tumor growth or neurodegeneration.
  • Modulation of Gene Expression : By influencing transcription factors, it may alter gene expression patterns associated with disease processes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 1-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-ol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the indenyl moiety, trifluoromethyl group, and hydroxyl proton. The indenyl protons typically appear as multiplet signals between δ 6.5–7.5 ppm, while the hydroxyl proton may show broad resonance around δ 2.5–4.0 ppm depending on solvent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) can verify the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns consistent with fluorine atoms.
  • X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) resolves bond lengths, angles, and stereochemistry. Refinement protocols should include checks for twinning or disorder using tools like PLATON .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : Start with 2,3-dihydro-1H-indene (indane) and functionalize the indenyl position via Friedel-Crafts alkylation or cross-coupling reactions.
  • Step 2 : Introduce the trifluoroethanol group using trifluoroacetaldehyde ethyl hemiacetal under acidic conditions. Optimize reaction time (6–12 hours) and temperature (0–25°C) to minimize by-products like over-alkylated derivatives.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How can researchers assess the purity of this compound in laboratory settings?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. A single peak with >95% area indicates high purity.
  • Melting Point Analysis : Compare observed melting points with literature values; deviations >2°C suggest impurities.
  • Elemental Analysis (EA) : Validate carbon, hydrogen, and fluorine content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Perform geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set in Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity.
  • Chemical Reactivity : Use Fukui indices to identify reactive sites (e.g., hydroxyl group for hydrogen bonding, indenyl ring for π-π interactions).
  • Validation : Compare theoretical NMR chemical shifts (GIAO method) with experimental data; deviations <0.5 ppm confirm accuracy .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer :

  • Case Example : If experimental 1H^1H-NMR shows unexpected splitting for the hydroxyl proton, re-examine solvent effects (e.g., DMSO vs. CDCl3_3) or hydrogen bonding using molecular dynamics simulations.
  • Crystallographic Discrepancies : If X-ray data conflicts with DFT-predicted bond lengths, check for thermal motion artifacts (via ADPs) or refine using Hirshfeld atom refinement (HAR) for better hydrogen positioning .

Q. How can researchers optimize the enantiomeric purity of this compound for chiral studies?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers. Monitor enantiomeric excess (ee) via UV/optical rotation.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the trifluoroethylation step. Optimize catalyst loading (5–10 mol%) and reaction time to achieve >90% ee .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (kon_{on}, koff_{off}) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on hydrophobic interactions with the indenyl ring and hydrogen bonds with the hydroxyl group .

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